molecular formula C23H20ClN5O5 B2416420 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1359454-83-3

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2416420
CAS No.: 1359454-83-3
M. Wt: 481.89
InChI Key: MOXFTPZONIXFBW-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a suitable pteridine intermediate reacts with 4-chlorobenzyl halides in the presence of a base.

    Attachment of the 3,4-dimethoxyphenylacetamide moiety: This can be accomplished through amide bond formation using coupling reagents such as carbodiimides or via direct acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pteridine core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Pharmacology: The compound may be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in biochemical assays to study enzyme inhibition or activation.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-33-17-8-7-16(11-18(17)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXFTPZONIXFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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